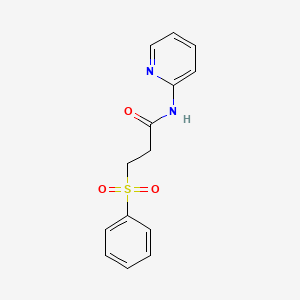![molecular formula C16H14N2OS B4416005 N-[(2-methyl-4-quinolinyl)methyl]-2-thiophenecarboxamide](/img/structure/B4416005.png)
N-[(2-methyl-4-quinolinyl)methyl]-2-thiophenecarboxamide
説明
N-[(2-methyl-4-quinolinyl)methyl]-2-thiophenecarboxamide, also known as 2-Methyl-4-Quinolinyl-Methyl-Thiophene-Carboxamide (MQMTC), is a chemical compound that has been studied for its potential use in scientific research. It belongs to the class of quinoline derivatives and is known to have various biochemical and physiological effects.
作用機序
The mechanism of action of MQMTC is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. MQMTC has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that is involved in the regulation of immune responses.
Biochemical and Physiological Effects
MQMTC has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, and to inhibit the growth of cancer cells. MQMTC has also been shown to have anti-microbial properties, and it has been tested against various bacterial strains. Additionally, MQMTC has been shown to have antioxidant activity, which may contribute to its anti-inflammatory effects.
実験室実験の利点と制限
One advantage of using MQMTC in lab experiments is its potential for use in the development of new drugs for the treatment of inflammatory diseases and cancer. Its anti-inflammatory and anti-cancer properties make it a promising candidate for further research. However, one limitation of using MQMTC in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the study of MQMTC. One direction is the development of new derivatives of MQMTC with improved solubility and bioavailability. Another direction is the study of the mechanism of action of MQMTC, which may provide insights into its potential use in the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to determine the safety and toxicity of MQMTC, as well as its potential for use in humans.
科学的研究の応用
MQMTC has been studied for its potential use in scientific research, particularly in the field of medicinal chemistry. It has been shown to have various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. MQMTC has been tested in vitro and in vivo for its ability to inhibit the growth of cancer cells and reduce inflammation. It has also been studied for its potential use in the treatment of bacterial infections.
特性
IUPAC Name |
N-[(2-methylquinolin-4-yl)methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c1-11-9-12(13-5-2-3-6-14(13)18-11)10-17-16(19)15-7-4-8-20-15/h2-9H,10H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QISNRTAVNTTYBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)CNC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[1-(3-ethylisoxazol-5-yl)ethyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B4415940.png)
![3-fluoro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4415941.png)
![N,N-dimethyl-4-[6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]aniline](/img/structure/B4415945.png)

![2-[3-(3,4-dimethyl-1-piperidinyl)propoxy]benzonitrile hydrochloride](/img/structure/B4415955.png)
![4-(5-ethyl-2-thienyl)-6-methyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B4415959.png)
![N-{1-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinyl}benzenesulfonamide](/img/structure/B4415960.png)

![N-(3-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]propanamide](/img/structure/B4415973.png)
![2-[(4-allyl-5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B4415975.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2,4-dimethoxybenzamide](/img/structure/B4415981.png)
![ethyl 4-{2,5-dioxo-3-[4-(4-pyridinyl)-1-piperidinyl]-1-pyrrolidinyl}benzoate](/img/structure/B4415998.png)
![1-(4-ethoxyphenyl)-3-{[1-(2-pyrimidinyl)-4-piperidinyl]amino}-2,5-pyrrolidinedione](/img/structure/B4416012.png)